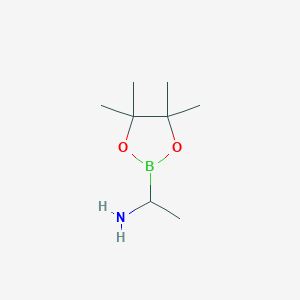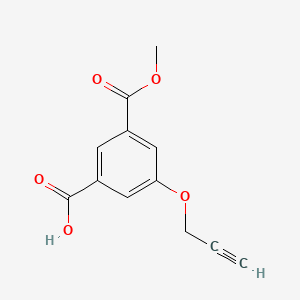![molecular formula C8H15NO B13505099 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine](/img/structure/B13505099.png)
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-Methyl-2-oxabicyclo[311]heptan-4-yl}methanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[311]heptane ring system with an oxygen atom and a methyl group
Vorbereitungsmethoden
The synthesis of 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane ring system, which can be derived from readily available starting materials such as cyclohexene and formaldehyde.
Cyclization: The cyclization reaction is carried out under acidic conditions to form the bicyclic ring system.
Introduction of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the bicyclic intermediate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems for large-scale synthesis.
Analyse Chemischer Reaktionen
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where different substituents can be introduced using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the bicyclic ring system.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Wirkmechanismus
The mechanism of action of 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine can be compared with other similar compounds, such as:
1-{5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine: This compound has a similar bicyclic structure but differs in the position of the methyl group, leading to variations in its chemical reactivity and biological activity.
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine: This compound features a different bicyclic ring system, which affects its overall stability and interaction with molecular targets.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
(1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-8-2-6(3-8)7(4-9)5-10-8/h6-7H,2-5,9H2,1H3 |
InChI-Schlüssel |
PWEDQFRHXXLSBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)C(CO2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




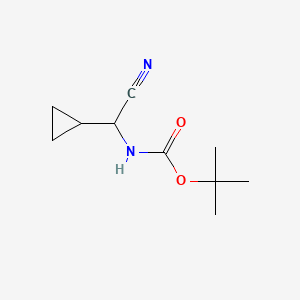
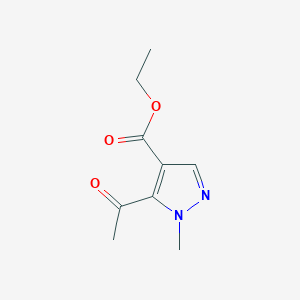
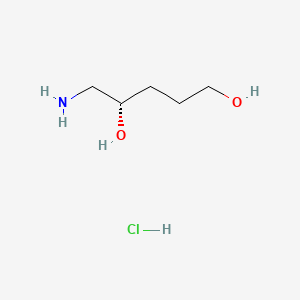
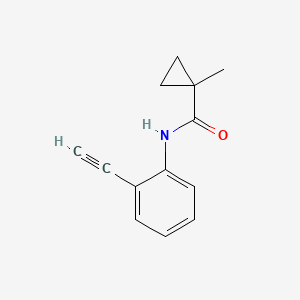
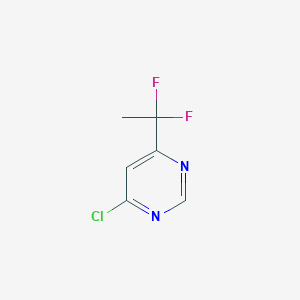
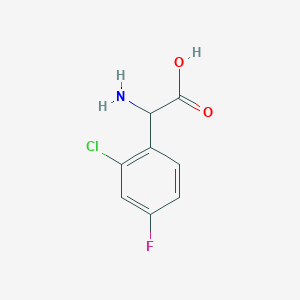
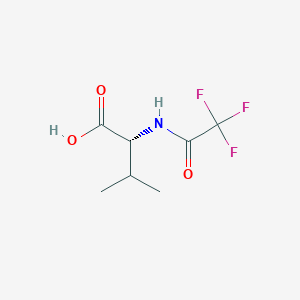
![Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B13505077.png)
![N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide](/img/structure/B13505078.png)

